6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine
CAS No.: 2092721-98-5
Cat. No.: VC3197615
Molecular Formula: C11H10ClN3
Molecular Weight: 219.67 g/mol
* For research use only. Not for human or veterinary use.
![6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine - 2092721-98-5](/images/structure/VC3197615.png)
Specification
CAS No. | 2092721-98-5 |
---|---|
Molecular Formula | C11H10ClN3 |
Molecular Weight | 219.67 g/mol |
IUPAC Name | 6-[(4-chlorophenyl)methyl]pyrimidin-4-amine |
Standard InChI | InChI=1S/C11H10ClN3/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2,(H2,13,14,15) |
Standard InChI Key | YUQYNVAQKKFTOQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC2=CC(=NC=N2)N)Cl |
Canonical SMILES | C1=CC(=CC=C1CC2=CC(=NC=N2)N)Cl |
Introduction
Chemical Identification and Properties
6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine is a pyrimidine derivative characterized by its distinctive structure featuring a pyrimidine ring connected to a chlorophenyl group via a methyl bridge. The compound has been cataloged with the Chemical Abstracts Service (CAS) registry number 2092721-98-5 . Its molecular formula is C11H10ClN3, indicating a relatively small organic molecule with specific nitrogen-containing heterocyclic properties .
Physical and Chemical Properties
The compound exhibits several notable physical and chemical properties that influence its behavior in various research applications. These properties are summarized in Table 1 below.
Table 1: Key Physical and Chemical Properties of 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine
Property | Value |
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Molecular Formula | C11H10ClN3 |
Molecular Weight | 219.67 g/mol |
Standard Purity | Minimum 95% |
Structural Features | Pyrimidine ring, chlorophenyl group, methyl linker |
Functional Groups | Primary amine at pyrimidine 4-position |
The presence of the amine group at the 4-position of the pyrimidine ring provides a site for hydrogen bonding, which may be significant for potential interactions with biological targets. The chlorine substituent on the phenyl ring likely contributes to the compound's lipophilicity and may influence its membrane permeability in biological systems.
Structural Analysis
Core Structural Features
The molecular architecture of 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine consists of three primary components:
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A pyrimidine ring with an amino group at the 4-position
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A chlorophenyl moiety with the chlorine atom at the para position
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A methylene (-CH2-) linker connecting the pyrimidine and phenyl rings
This structural arrangement places it within a broader class of substituted pyrimidines that have garnered attention for their diverse biological activities. The presence of the amino group at position 4 of the pyrimidine ring is particularly noteworthy, as this functional group often serves as a key interaction point in biological systems.
Compound | Key Structural Differences | Molecular Weight |
---|---|---|
6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine | Contains methyl linker | 219.67 g/mol |
6-(4-Chlorophenyl)pyrimidin-4-amine | Direct attachment of rings | 205.64 g/mol |
1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine | Contains pyrazolo-pyrimidine ring system | 315.80 g/mol |
Research Status and Future Directions
Current Research Landscape
The compound's structural similarities to other bioactive pyrimidines suggest several promising research directions:
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Comprehensive evaluation of its biological activity profile
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Structure-activity relationship studies through systematic modification of key structural elements
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Development of more efficient synthetic routes
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Exploration of potential applications in materials science
Gaps in Current Knowledge
Several significant knowledge gaps exist regarding 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine:
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Detailed characterization of its pharmacological properties
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Comprehensive toxicological assessment
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Specific biological targets and mechanisms of action
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Optimized synthetic protocols with improved yields and purity
Addressing these gaps would substantially enhance our understanding of this compound and potentially unlock new applications in medicinal chemistry and related fields.
Analytical Considerations
Identification and Characterization Methods
For proper identification and characterization of 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine, several analytical techniques are typically employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Mass Spectrometry for molecular weight verification
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Infrared Spectroscopy for functional group identification
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X-ray crystallography for definitive structural determination if crystals can be obtained
These methods collectively provide a comprehensive analytical profile that is essential for research, quality control, and regulatory purposes.
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